synthesis and properties of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one
synthesis and properties of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one
An In-depth Technical Guide to 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one: Synthesis, Properties, and Applications
Introduction: The Pyrazolone Core in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to form diverse interactions with biological targets.[1] Among these, the pyrazolone ring system, a five-membered lactam containing two adjacent nitrogen atoms, stands out as a "privileged structure."[2] First brought to prominence by Ludwig Knorr's synthesis of Antipyrine in 1883, pyrazolone derivatives have since become a cornerstone of therapeutic development.[3] These compounds exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects, making them a subject of intense research and development.[4][5]
This guide provides a detailed technical overview of a specific derivative, 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one . We will explore its synthesis, focusing on the venerable yet highly efficient Knorr pyrazole synthesis, detail its key physicochemical and spectroscopic properties for robust characterization, and discuss its potential applications in the field of drug development, providing researchers and scientists with a comprehensive resource for this valuable molecule.
Part 1: Synthesis via Knorr Pyrazole Condensation
The most reliable and widely adopted method for synthesizing pyrazolone rings is the Knorr pyrazole synthesis, first reported in the late 19th century.[6] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, a process that is typically high-yielding and mechanistically elegant.[7]
Reaction Principle and Mechanism
The synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is achieved through the acid-catalyzed reaction between phenylhydrazine and ethyl 2-methylacetoacetate . The reaction's success hinges on two key principles: the differential reactivity of the carbonyl groups in the β-ketoester and the nucleophilicity of the hydrazine nitrogens.
The mechanism proceeds through a regioselective pathway:
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Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen of phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate.
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Hydrazone Formation: This attack leads to a carbinolamine intermediate which rapidly dehydrates to form a stable hydrazone.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl group.
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Ring Closure and Tautomerization: This cyclization event, followed by the elimination of ethanol, yields the final 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one product.[7][8]
The overall mechanism is a classic example of condensation chemistry, leading to a stable heterocyclic system.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Validated Experimental Protocol
This protocol describes a robust procedure for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
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Phenylhydrazine
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Ethyl 2-methylacetoacetate
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Glacial Acetic Acid (as catalyst)
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Ethanol (as solvent)
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Deionized Water
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-methylacetoacetate (0.1 mol) and ethanol (30 mL).
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Addition of Reactants: While stirring, add phenylhydrazine (0.1 mol) to the flask. A slight exotherm may be observed.[8] Following this, add 3-5 drops of glacial acetic acid to catalyze the reaction.[7]
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Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 30% ethyl acetate/70% hexane) until the starting materials are consumed (typically 1-2 hours).
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Product Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes to promote crystallization.
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Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
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Drying: Allow the product to air-dry completely or dry in a vacuum oven at a low temperature (e.g., 40-50°C). The result is the pure, crystalline 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.
Causality and Self-Validation:
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Catalyst: Glacial acetic acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack, a key step in acid-catalyzed imine formation.[6][9]
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Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and allows for a suitable reflux temperature. Its polarity also facilitates the reaction mechanism.
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Purification: The product is typically much less soluble in cold ethanol than the reactants or byproducts, allowing for efficient purification by simple recrystallization and filtration. The melting point of the final product should be sharp and consistent with literature values, serving as a primary validation of purity.
Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compound. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is a stable solid at room temperature with well-defined properties.
Key Physicochemical Data
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-2-phenyl-4H-pyrazol-3-one | [10] |
| Molecular Formula | C₁₁H₁₂N₂O | [10] |
| Molecular Weight | 188.23 g/mol | [10] |
| CAS Number | 17900-68-4 | [10] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | Varies by purity, typically sharp | Experimental |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water. | General Chemical Principles |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
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Aromatic Protons: A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5H, corresponding to the phenyl ring protons.
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CH Proton: A quartet or complex multiplet for the single proton at the C4 position, influenced by the adjacent methyl group.
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Methyl Protons: Two distinct singlets or doublets in the upfield region (δ 1.0-2.5 ppm), each integrating to 3H, for the two methyl groups at the C3 and C4 positions.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:
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Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the C=O carbon of the pyrazolone ring.
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Aromatic Carbons: Multiple signals between δ 115-140 ppm for the phenyl ring carbons.
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Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring.
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Methyl Carbons: Two signals in the upfield region (δ ~10-20 ppm) for the two methyl carbons.
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Infrared (IR) Spectroscopy:
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A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (amide) stretching vibration.
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Bands around 1500-1600 cm⁻¹ for C=C and C=N stretching within the aromatic and pyrazole rings.
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Bands around 2900-3000 cm⁻¹ for C-H stretching of the methyl and aromatic groups.
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Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 188.2 or 189.2 , respectively, confirming the molecular weight.
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Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
- 5. Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacolo...: Ingenta Connect [ingentaconnect.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. rsc.org [rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | C11H12N2O | CID 86633 - PubChem [pubchem.ncbi.nlm.nih.gov]
